molecular formula C17H19Cl2N B13735126 Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- CAS No. 41958-58-1

Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)-

Cat. No.: B13735126
CAS No.: 41958-58-1
M. Wt: 308.2 g/mol
InChI Key: ZSKVJELBWINZHA-HSQRQWGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural versatility and biological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the core tetrahydroisoquinoline structure, which can then be further functionalized to introduce the chloro, dimethyl, and phenyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various halogenated, nitrated, or sulfonated isoquinoline compounds .

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- involves its interaction with specific molecular targets and pathways. It can act on various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the isoquinoline scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

41958-58-1

Molecular Formula

C17H19Cl2N

Molecular Weight

308.2 g/mol

IUPAC Name

(3S)-6-chloro-2,3-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C17H18ClN.ClH/c1-12-17(13-6-4-3-5-7-13)16-10-15(18)9-8-14(16)11-19(12)2;/h3-10,12,17H,11H2,1-2H3;1H/t12-,17?;/m0./s1

InChI Key

ZSKVJELBWINZHA-HSQRQWGBSA-N

Isomeric SMILES

C[C@H]1C(C2=C(C[NH+]1C)C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CC1C(C2=C(C[NH+]1C)C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.